3,4-Dimethyl-1,3-oxazolidine-2-thione

Description

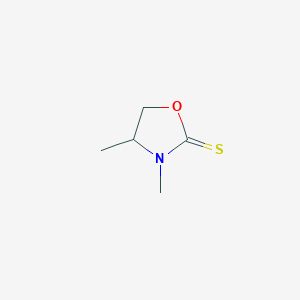

4,4-Dimethyl-1,3-oxazolidine-2-thione (CAS 54013-55-7) is a heterocyclic compound featuring a five-membered oxazolidine ring with sulfur at the 2-position and methyl groups at the 4,4-positions. It is synthesized via the condensation of carbon disulfide (CS₂) with 2-amino-2-methyl-1-propanol in dioxane . This compound is utilized as an internal standard in liquid chromatography (LC) due to its stability and distinct chromatographic behavior .

Properties

CAS No. |

148453-64-9 |

|---|---|

Molecular Formula |

C5H9NOS |

Molecular Weight |

131.2 g/mol |

IUPAC Name |

3,4-dimethyl-1,3-oxazolidine-2-thione |

InChI |

InChI=1S/C5H9NOS/c1-4-3-7-5(8)6(4)2/h4H,3H2,1-2H3 |

InChI Key |

DGZYLRMITQAHTA-UHFFFAOYSA-N |

SMILES |

CC1COC(=S)N1C |

Canonical SMILES |

CC1COC(=S)N1C |

Synonyms |

2-Oxazolidinethione,3,4-dimethyl-(9CI) |

Origin of Product |

United States |

Scientific Research Applications

Organic Synthesis

Asymmetric Synthesis

One of the primary applications of 3,4-Dimethyl-1,3-oxazolidine-2-thione is in asymmetric synthesis. It serves as a chiral auxiliary in reactions that require the introduction of chirality into molecules. The compound is particularly noted for its role in the synthesis of chiral oxazolidine-2-thione derivatives, which are crucial in creating complex organic molecules with specific stereochemical configurations. The efficiency of these reactions can be attributed to the compound's ability to stabilize transition states and facilitate the formation of chiral centers .

Case Study : A study demonstrated that using this compound in an asymmetric aldol reaction resulted in high yields and selectivity for the desired chiral product. The methodology involved reacting the compound with various aldehydes under optimized conditions, showcasing its utility as a reliable chiral auxiliary .

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. These compounds have been tested against various bacterial strains and have shown promising results in inhibiting growth.

Data Table: Antimicrobial Activity of Oxazolidine Derivatives

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL | |

| Pseudomonas aeruginosa | 16 µg/mL |

This table summarizes the MIC values for different bacterial strains, indicating that modifications to the oxazolidine structure can enhance antimicrobial efficacy .

Cosmetic Applications

Preservative Use

this compound has been evaluated for its potential as a preservative in cosmetic formulations. Its low toxicity profile and effectiveness against microbial contamination make it a suitable candidate for inclusion in personal care products.

Regulatory Insights

The Scientific Committee on Cosmetology has reviewed the safety and efficacy of this compound in cosmetics. Studies have shown that at concentrations up to 0.1%, it does not pose significant health risks when used as a preservative . Long-term studies indicate minimal systemic absorption and no carcinogenic effects at tested concentrations .

Environmental Applications

Biocidal Properties

The compound is also being explored for its biocidal properties as a potential agent for pest control. Its effectiveness against various pests suggests it could be developed into eco-friendly agricultural products.

Case Study : Research on formulations containing this compound demonstrated significant efficacy in repelling common agricultural pests while posing lower risks to beneficial insects compared to traditional pesticides .

Comparison with Similar Compounds

Physicochemical and Functional Properties

Table 2: Selected Physical and Functional Data

Key Observations :

- Molecular Weight : Carbohydrate-conjugated derivatives (e.g., 277–305 g/mol) exhibit higher molecular weights compared to simpler oxazolidine/oxadiazole-thiones .

- Biological Activity : Oxadiazole-thiones demonstrate antimicrobial efficacy against pathogens like Staphylococcus aureus , whereas 4,4-dimethyl derivatives lack reported bioactivity, emphasizing analytical utility .

Preparation Methods

Reaction Mechanism and General Protocol

The foundational method involves reacting 3,4-dimethyl-substituted amino alcohols with carbon disulfide (CS₂) in the presence of inorganic bases (e.g., K₂CO₃, Na₂CO₃) followed by oxidation with hydrogen peroxide (H₂O₂). The reaction proceeds via nucleophilic attack of the amino alcohol’s hydroxyl group on CS₂, forming a dithiocarbamate intermediate, which undergoes intramolecular cyclization upon oxidation.

Representative reaction:

Optimized Conditions from Patent Literature

A 2004 Chinese patent (CN1557809A) outlines critical parameters for high-yield synthesis:

| Parameter | Optimal Value |

|---|---|

| Base | K₂CO₃ or NaHCO₃ |

| Solvent | THF, ethanol, or ethyl acetate |

| Temperature | −40°C to +100°C |

| Reaction Time | 0.01–2 hours per step |

| Oxidant | 30–50% H₂O₂ |

| Yield | 90–99% |

Key advantages include avoidance of toxic amines (e.g., triethylamine) and scalability. For example, using 2-amino-3-methyl-1-butanol with CS₂ in THF/Na₂CO₃ at 60°C for 0.5 hours, followed by H₂O₂ oxidation, yielded 90% product.

Alternative Methods and Comparative Analysis

Thiophosgene-Mediated Cyclization

Earlier syntheses relied on thiophosgene (Cl₂C=S), which reacts with amino alcohols to form oxazolidine-2-thiones in one step. However, thiophosgene’s extreme toxicity and cost limit its utility. Crimmins et al. reported yields of 85–90% but noted handling challenges.

Structural and Spectroscopic Validation

Characterization Data

Successful syntheses are confirmed via:

Comparative Enthalpy Data

Theoretical (G3) and experimental enthalpies of formation for oxazolidine-2-thiones show close agreement (ΔfH° ≈ −74.4 kJ·mol⁻¹), supporting the thermodynamic feasibility of the cyclocondensation route.

Challenges and Industrial Scalability

Limitations of Current Methods

Cost-Benefit Analysis

| Method | Cost (per kg) | Toxicity | Scalability |

|---|---|---|---|

| Cyclocondensation | $120–150 | Low | High |

| Thiophosgene | $900–1,200 | High | Low |

Q & A

Q. What validated HPLC methods are available for quantifying 3,4-Dimethyl-1,3-oxazolidine-2-thione in complex matrices?

A reversed-phase HPLC method using a C8 column (Lichrospher, 5 μm × 125 mm × 4 mm) with isocratic elution (10% acetonitrile in water, 1 mL/min flow rate) has been validated for detecting oxazolidine-2-thiones. The method employs 4,4-dimethyl-1,3-oxazolidine-2-thione (4,4-DMOT) as an internal standard to account for matrix effects and recovery variations during sample preparation. Key validation parameters include a linear range of 0.05–5.0 μg/mL (R² > 0.995), a limit of detection (LOD) of 0.02 μg/mL, and precision with ≤5% relative standard deviation (RSD) across triplicate analyses. Sample preparation involves acidification (pH 4.5) and filtration (0.22 μm) to remove interferents .

Q. What are the optimal reaction conditions for synthesizing this compound derivatives?

Synthesis protocols for oxazolidine-2-thione derivatives often involve cyclization reactions between thioureas and carbonyl compounds. For example, 4,4-DMOT can be synthesized via the reaction of carbon disulfide with a dimethyl-substituted precursor in diethyl ether, followed by purification using C18 solid-phase extraction. Key parameters include stoichiometric control (1:1 molar ratio of reactants), reaction temperature (room temperature), and solvent polarity adjustments to enhance yield (typically >85%). Post-synthesis validation via HPLC or LC-MS is recommended to confirm purity (>95%) and structural integrity .

Q. How can the stability of this compound be assessed under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

- Acidic/alkaline conditions : Incubate the compound in buffers (pH 2–12) at 25°C and 40°C for 24–72 hours, followed by HPLC quantification of degradation products.

- Thermal stability : Heat samples at 60°C for 48 hours in inert (e.g., nitrogen) and aerobic environments.

Use kinetic modeling (e.g., first-order decay) to calculate degradation rate constants and half-lives. For validation, cross-check results with LC-MS to identify breakdown products, such as thiosulfate ions or hydrolyzed intermediates .

Advanced Research Questions

Q. How can conflicting data from HPLC and LC-MS analyses of this compound be resolved?

Discrepancies often arise from matrix effects (e.g., ion suppression in LC-MS) or column selectivity differences. To resolve this:

- Perform cross-validation using spiked recovery experiments in representative matrices (e.g., biological fluids or environmental samples).

- Optimize LC-MS parameters: Use electrospray ionization (ESI) in positive/negative mode with collision energy adjustments to enhance fragmentation specificity.

- Compare retention times and mass spectra with authentic standards. Statistical tools like Bland-Altman plots can quantify inter-method bias .

Q. What mechanistic insights exist for the surface adsorption of this compound on indoor materials?

Advanced microspectroscopic techniques (e.g., ToF-SIMS, AFM-IR) reveal that adsorption is influenced by surface hydrophobicity and functional groups. For example, on silica surfaces, the compound forms hydrogen bonds via its thione sulfur and heterocyclic nitrogen. Kinetic studies using quartz crystal microbalance (QCM) show Langmuir-type adsorption with equilibrium constants (Kads) ranging from 10<sup>3</sup> to 10<sup>5</sup> M<sup>−1</sup>. Computational modeling (DFT) can further predict interaction energies and sites .

Q. How do structural modifications (e.g., substituent position) affect the bioactivity of this compound derivatives?

Structure-activity relationship (SAR) studies indicate that:

- Methyl group position : 3,4-Dimethyl substitution enhances metabolic stability compared to 4,4-DMOT due to reduced steric hindrance in enzyme binding pockets.

- Thione moiety : Replacement with oxo groups (e.g., oxazolidinone) decreases antimicrobial activity by ~50%, as shown in in vitro assays against S. aureus (MIC: 8 μg/mL vs. 16 μg/mL).

Use combinatorial libraries and high-throughput screening (HTS) to prioritize derivatives for in vivo testing .

Q. What statistical approaches are recommended for analyzing heterogeneous datasets in environmental fate studies of this compound?

For multi-matrix data (e.g., water, soil, air):

- Apply multivariate analysis (PCA or PLS-DA) to identify dominant variables (e.g., pH, organic carbon content) affecting persistence.

- Use mixed-effects models to account for nested variability (e.g., seasonal vs. spatial factors).

- Validate with bootstrapping or Monte Carlo simulations to estimate confidence intervals for half-lives or bioaccumulation factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.